1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8
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Overview
Description
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its unique structure, which includes a piperazine ring and a quinoline moiety, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step usually involves the coupling of the piperazine derivative with the quinoline moiety under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions is also common to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst
Major Products
The major products formed from these reactions include various derivatives of the original compound, which are often used for further research and development in pharmaceuticals .
Scientific Research Applications
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A compound with a similar piperazine structure but different pharmacological properties.
Dehydroaripiprazole: Another related compound with distinct chemical and biological characteristics
Uniqueness
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 stands out due to its unique combination of a piperazine ring and a quinoline moiety, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,22,29-30H,1-2,7,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAXGIKKRSFRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)N(C1O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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